2-(Benzyloxy)-4-nitrobenzoic acid

Descripción

Contextualization within Substituted Benzoic Acid Derivatives

Substituted benzoic acids are a broad class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid have been replaced by other functional groups. ontosight.aifishersci.com These substitutions can significantly alter the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

The nitro group (-NO2) at the 4-position is a strong electron-withdrawing group. This property increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. stackexchange.comlibretexts.org The benzyloxy group (-OCH2C6H5) at the 2-position is a bulky group that can influence the molecule's conformation and reactivity through steric hindrance. The presence of these two distinct functional groups in specific positions on the benzoic acid core provides a versatile platform for further chemical modifications. ontosight.ai

The synthesis of 2-(Benzyloxy)-4-nitrobenzoic acid typically involves a multi-step process. ontosight.ai One common approach is the nitration of a suitable benzoic acid precursor, followed by the introduction of the benzyloxy group. ontosight.ai The specific synthetic route can be adapted to optimize yield and purity.

Overview of Research Significance in Organic Synthesis and Materials Science

The true value of this compound lies in its utility as a precursor in the synthesis of more complex molecules with a wide range of applications. ontosight.ai The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to form amides, ureas, and other nitrogen-containing functionalities. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another handle for molecular elaboration. The benzyloxy group can be removed under specific conditions to reveal a hydroxyl group, allowing for further functionalization at that position.

This trifunctional nature makes this compound a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai For instance, related nitrobenzoic acid derivatives are used as intermediates in the synthesis of antimicrobial and anti-inflammatory agents. ontosight.aiontosight.ai

In the realm of materials science, the rigid, aromatic structure of this compound and its derivatives makes them attractive building blocks for the construction of novel polymers and dyes. ontosight.ai The ability to precisely control the chemical structure through the strategic modification of its functional groups allows for the fine-tuning of the material's properties, such as its thermal stability, optical properties, and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H11NO5 | ontosight.ai |

| Molecular Weight | 273.24 g/mol | - |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | Approximately 120-125°C | ontosight.ai |

| Solubility | Slightly soluble in water | ontosight.ai |

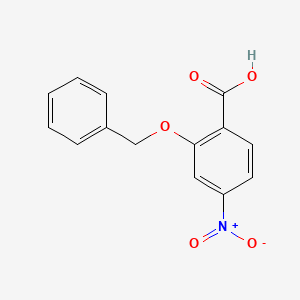

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYSQNGVLVKMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968062 | |

| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-21-6 | |

| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Specific chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J) would be expected for the distinct protons of the benzyloxy group, the nitro-substituted aromatic ring, and the carboxylic acid. Without experimental data, a table of these values cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. A predicted spectrum would show distinct signals for the carboxyl carbon, the carbons of the two aromatic rings, and the methylene carbon of the benzyl (B1604629) group. However, no experimentally obtained ¹³C NMR data for 2-(Benzyloxy)-4-nitrobenzoic acid has been reported.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique would be used to determine the molecular weight of this compound and to study its fragmentation pattern. No specific LC-MS data, including the mass-to-charge ratio (m/z) of the molecular ion peak, is available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, though it is typically used for more volatile compounds. Derivatization of the carboxylic acid to a more volatile ester might be required for analysis. As with other techniques, no GC-MS data has been published for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing. The crystal structure of this compound has not been determined and reported in crystallographic databases.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, IR)

Detailed experimental Infrared (IR) spectroscopic data, including specific absorption bands and their corresponding vibrational modes for this compound, are not available in the reviewed scientific literature. To provide a thorough analysis, one would typically expect to find a table of characteristic IR peaks, which would elucidate the presence of key functional groups.

For a molecule with the structure of this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretching of the carboxylic acid group, typically a broad band in the region of 3300-2500 cm⁻¹.

C-H stretching of the aromatic rings and the methylene group of the benzyl substituent, usually appearing around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=O stretching of the carboxylic acid, which is a strong, sharp peak typically found around 1720-1680 cm⁻¹.

C=C stretching of the aromatic rings, appearing in the 1600-1450 cm⁻¹ region.

NO₂ stretching (asymmetric and symmetric) of the nitro group, which would be expected as two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

C-O stretching of the ether linkage and the carboxylic acid, typically in the 1300-1000 cm⁻¹ range.

Without experimental data, a specific data table cannot be generated.

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy, UV-Vis)

Published experimental UV-Visible (UV-Vis) spectroscopic data for this compound, including absorption maxima (λmax) and corresponding molar absorptivity values, could not be located. Such data is essential for understanding the electronic transitions within the molecule.

The UV-Vis spectrum of this compound would be influenced by the electronic structure of the substituted benzene (B151609) ring. The presence of the nitro group (a strong chromophore and electron-withdrawing group), the benzyloxy group (an auxochrome), and the carboxylic acid group would all affect the wavelengths and intensities of the electronic absorption bands. One would anticipate π → π* transitions associated with the aromatic system, potentially shifted by the substituents.

A detailed analysis and a data table of UV-Vis absorption peaks remain impossible without access to the experimental spectrum of the compound.

Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules. Its balance of accuracy and computational cost makes it an ideal method for investigating systems like 2-(Benzyloxy)-4-nitrobenzoic acid.

Molecular Geometry Optimization and Electronic Structure Calculations

The electronic structure of the molecule, which dictates its reactivity and properties, can also be elucidated through DFT. Calculations would reveal the distribution of electron density, highlighting the electron-withdrawing nature of the nitro group and the carboxylic acid, and the electron-donating character of the ether oxygen in the benzyloxy group.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C-C (carboxyl) Bond Length | ~1.50 Å |

| O-C-O (carboxyl) Bond Angle | ~123° |

| C-N-O (nitro) Bond Angle | ~118° |

| Dihedral Angle (Benzoic acid - Benzyloxy) | Expected to be non-zero |

Note: These are illustrative values based on related structures. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For this compound, the aromatic protons would exhibit distinct signals influenced by the electron-withdrawing and -donating groups. The benzylic protons of the benzyloxy group would likely appear as a characteristic singlet.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed to generate a theoretical Infrared (IR) spectrum. Key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage. Theoretical studies on nitrobenzoic acids have shown that calculated vibrational frequencies using DFT methods correlate well with experimental IR and Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the nitro and carboxyl groups. The presence of the benzyloxy group as an auxochrome is likely to cause a bathochromic (red) shift in the absorption maxima compared to 4-nitrobenzoic acid.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift/Wavelength |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |

| Benzylic Protons | δ ~5.4 ppm | |

| Carboxylic Acid Proton | δ > 10 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ ~165 ppm |

| Aromatic Carbons | δ 110 - 150 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |

| N-O Asymmetric Stretch (Nitro) | ~1530 cm⁻¹ | |

| N-O Symmetric Stretch (Nitro) | ~1350 cm⁻¹ | |

| UV-Vis | λmax | ~280 - 300 nm |

Note: These are illustrative values based on related structures and general spectroscopic principles. Actual values would be obtained from specific DFT calculations.

Analysis of Charge Transfer Characteristics

The presence of both electron-donating (benzyloxy) and electron-withdrawing (nitro, carboxylic acid) groups on the same aromatic ring suggests the possibility of intramolecular charge transfer (ICT). This phenomenon can be investigated using DFT by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the nitro-substituted benzene ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally indicates a higher propensity for intramolecular charge transfer upon electronic excitation. The analysis of these frontier molecular orbitals provides insight into the electronic transitions and the nature of the excited states.

Theoretical Investigations into Reaction Mechanisms

Computational chemistry can also be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various hypothetical reactions. For example, theoretical studies could model the esterification of the carboxylic acid group or the nucleophilic aromatic substitution at positions activated by the nitro group. Such investigations would provide valuable insights into the reactivity of the molecule and could guide the design of synthetic routes to new derivatives. To date, specific theoretical investigations into the reaction mechanisms of this compound are not widely published, representing an area ripe for future research.

Applications in Chemical Research and Advanced Synthesis

Intermediate in Diverse Organic Synthesis Pathways

2-(Benzyloxy)-4-nitrobenzoic acid serves as a key intermediate in the synthesis of a variety of organic compounds. Its derivatives are instrumental in creating pharmaceuticals, dyestuffs, and materials for polymerization. ontosight.aigoogle.com The presence of both a nitro group and a carboxylic acid on the benzene (B151609) ring allows for sequential or selective reactions, providing a route to complex substituted aromatic compounds. fishersci.comontosight.ai

The general class of nitrobenzoic acids is considered valuable for manufacturing because direct nitration of benzoic acid often leads to the predominant formation of the 3-nitro isomer, making the synthesis of pure 2- or 4-nitrobenzoic acid derivatives from other starting materials a crucial process. google.com For instance, the oxidation of the corresponding 2-nitrotoluene (B74249) is a common method to produce 2-nitrobenzoic acid. wikipedia.org The versatility of such nitro-aromatic compounds extends to the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules. rsc.orgnih.gov The reactivity of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions to form fused heterocyclic rings. wikipedia.org

The following table summarizes some of the synthetic pathways where this compound or its close analogs act as intermediates.

| Target Compound Class | Synthetic Pathway | Reference |

| Pharmaceuticals | Serves as a building block in multi-step syntheses. ontosight.ai | ontosight.ai |

| Dyestuffs & Polymers | Used as an intermediate for monomeric materials. google.com | google.com |

| Substituted Benzoic Acids | The nitro group can be reduced to an amine, and the carboxylic acid can be esterified or converted to an amide. | |

| Heterocyclic Compounds | The nitro and carboxylic acid groups can be manipulated to participate in cyclization reactions. rsc.org | rsc.org |

Building Block for Complex Molecular Architectures

The distinct functional groups of this compound make it an excellent building block for constructing intricate molecular architectures. scbt.com The carboxylic acid provides a reactive handle for amide bond formation or esterification, while the nitro group can be used for further functionalization or to influence the electronic properties of the molecule. nih.gov The benzyloxy group serves as a protecting group for the phenol (B47542), which can be removed at a later stage to reveal a new reactive site.

This strategic combination of functionalities allows chemists to design and assemble complex molecules with a high degree of control. For example, related bifunctional molecules are essential in creating advanced biomaterials and for studying molecular interactions by linking different molecular entities together. scbt.com The synthesis of novel liquid crystals is another area where benzoic acid derivatives are used to create the core structures of the molecules. nih.gov

Role in the Development of Specialty Chemicals and Materials

This compound and its related compounds are important in the creation of specialty chemicals and advanced materials. ontosight.ai Their utility stems from the ability to incorporate the nitro-substituted benzene ring into larger systems, imparting specific electronic or physical properties to the final material. google.com

This compound serves as a precursor in the synthesis of functional polymers and dyes. ontosight.ai Benzoic acids, in general, are known to be useful in the dye-stuff and polymer industries. researchgate.net The nitro group is a strong chromophore, and its presence can be exploited in the design of new dye molecules. Furthermore, the carboxylic acid group allows the molecule to be incorporated into a polymer chain as a monomeric unit, thereby creating functional polymers with tailored properties. google.com

Functional Linker Applications in Conjugate Synthesis

The structure of this compound is well-suited for applications as a heterobifunctional linker. scbt.comsigmaaldrich.com A bifunctional linker is a molecule with two different reactive groups that can be used to connect two different molecules, such as a protein and a drug, in a specific and controlled manner. nih.govnih.gov

In the case of this compound, the carboxylic acid can be activated to react with amine groups on a biomolecule, while the nitro group can be reduced to an amine and then further modified to create a second reactive handle. This dual functionality is highly valuable in the field of bioconjugation for creating antibody-drug conjugates (ADCs) or for attaching probes and labels to biological molecules. nih.gov The ability to create specific linkages is crucial for the development of targeted therapies and diagnostic agents. scbt.comtcichemicals.com The carboxylic acid functionality is key to enabling these conjugation reactions.

Contributions to Agrochemical Research and Development

Benzoic acid derivatives have found applications in the agrochemical industry, for example as herbicides. researchgate.net More specifically, nitrobenzoic acid compounds are used as intermediates in the synthesis of various agrochemicals, including pesticides. ontosight.ai The specific substitution pattern of this compound could be leveraged to develop new active ingredients for crop protection. The development of synthetic routes to such compounds is therefore of interest to the agrochemical sector. molbase.com

Utility in Ligand Design for Coordination Chemistry and Metal-Organic Frameworks

The carboxylic acid group of this compound makes it a suitable candidate for use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate with a wide variety of metal ions, forming stable complexes. This property is exploited in the design of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The properties of the MOF, such as its porosity and catalytic activity, can be tuned by changing the metal or the organic linker. The introduction of functional groups, such as a nitro group, onto the organic linker can further modify the properties of the MOF. nih.gov For example, nitro-functionalized MOFs have been investigated for their adsorption properties. nih.gov The bifunctional nature of this compound, with its coordinating carboxylate group and its functional nitro group, makes it a potentially valuable ligand for the synthesis of novel MOFs with tailored functionalities.

Future Research Directions and Outlook

Advancements in Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is expected to heavily influence the future synthesis of 2-(benzyloxy)-4-nitrobenzoic acid. rsc.org Current synthetic paradigms often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely pivot towards more sustainable alternatives.

One promising direction is the adoption of micellar catalysis , where reactions are conducted in water using tailor-made surfactants. These surfactants form nanoreactors that can enhance the solubility of organic compounds, leading to faster and more selective reactions under mild conditions. rsc.org Another area of intense interest is the use of nanocatalysis , particularly with earth-abundant first-row transition metals. These nanocatalysts, often stabilized by surfactants, offer high efficiency and can be recycled, aligning with the principles of green chemistry. rsc.org

Furthermore, research into alternative and greener reagents for the fundamental steps of synthesis, such as nitration and oxidation, is anticipated. For instance, replacing traditional nitrating agents like concentrated nitric and sulfuric acids with more environmentally friendly options, such as solid acid catalysts or milder nitrating systems, could significantly reduce the environmental impact. nih.gov Similarly, the oxidation of precursor molecules could be achieved using catalysts in conjunction with greener oxidants like hydrogen peroxide or even molecular oxygen, moving away from stoichiometric heavy metal oxidants. google.com The use of cost-effective and environmentally friendly catalysts like N,N-diisopropylethylamine (DIPEA) in green solvents such as water presents a viable pathway for related transformations. nih.gov

Exploration of Novel Chemical Transformations and Derivatizations

The molecular architecture of this compound, featuring a carboxylic acid, a nitro group, and a benzyloxy group, offers a rich platform for chemical modification and the creation of novel derivatives. Each functional group serves as a handle for a variety of chemical transformations, opening doors to new compounds with potentially valuable properties.

The nitro group is particularly versatile. Its reduction to an amine is a gateway to a vast array of derivatives. This new amino group can be acylated, alkylated, or used as a building block for the synthesis of complex heterocyclic structures. The synthesis of heterocycles like pyridines, pyrimidines, and quinolines from nitro-aromatic precursors is a well-established and valuable area of organic chemistry. rsc.orgrsc.org For example, the transformation of the nitro group could lead to the synthesis of novel benzimidazole (B57391) or quinoxaline (B1680401) derivatives, which are known scaffolds in medicinal chemistry.

The carboxylic acid group can be converted into esters, amides, or acid halides, providing another avenue for derivatization. These transformations could be used to attach the molecule to polymers, other bioactive molecules, or fluorescent tags. For instance, reaction with amino acids or peptides could yield novel biocompatible materials or targeted drug delivery systems. mdpi.com

The benzyloxy group can also be a site for chemical change. For related compounds like 2-(benzyloxy)-4-nitroaniline, the benzyloxy group can be oxidized to form aldehyde or carboxylic acid derivatives, suggesting that similar transformations could be explored for this compound under specific conditions. Cleavage of the benzyl (B1604629) ether would also yield a phenolic group, which itself is a versatile functional handle for further reactions.

Integration of Emerging Spectroscopic and Computational Techniques

A deeper understanding of the physicochemical properties of this compound and its derivatives is crucial for predicting their behavior and designing new applications. The integration of advanced spectroscopic methods with computational chemistry offers a powerful approach to achieve this.

Advanced Spectroscopic Techniques , such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), sophisticated mass spectrometry techniques, and in-situ Fourier Transform Infrared (FTIR) spectroscopy, can provide detailed insights into the molecular structure, intermolecular interactions, and reaction kinetics. For instance, studying the self-association of substituted benzoic acids in various solvents using FTIR and NMR has been shown to be critical in understanding their behavior in solution, which has implications for crystallization and formulation. ucl.ac.ukacs.org These techniques could be employed to study how this compound interacts with solvents, catalysts, or biological macromolecules.

Computational Chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. DFT calculations can be used to predict molecular geometries, vibrational frequencies (for interpreting IR and Raman spectra), and NMR chemical shifts. nih.gov Such calculations can help in the definitive assignment of experimental spectroscopic data. researchgate.netpsu.edu Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can elucidate intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's properties and crystal packing. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic properties and reactivity of the molecule, guiding the design of new derivatives with tailored electronic or optical properties. nih.gov

By combining these advanced experimental and theoretical approaches, researchers can build a comprehensive structure-property relationship for this compound, accelerating the discovery of new materials and bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Benzyloxy)-4-nitrobenzoic acid in a laboratory setting?

- Methodological Answer : A common approach involves nitration of benzyloxy-substituted benzoic acid derivatives. For example, nitration at the para position can be achieved using a mixture of nitric and sulfuric acids under controlled temperature conditions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reduction of nitro groups (e.g., using Sn/HCl) in related compounds has been documented, but optimization is required to retain the benzyloxy group . Industrial-scale syntheses often avoid harsh oxidants, favoring catalytic hydrogenation or milder reducing agents to preserve functional groups .

Q. How does the nitro group influence the acidity of benzoic acid derivatives like this compound compared to other substituents?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG) that increases acidity by stabilizing the deprotonated carboxylate via resonance and inductive effects. For 4-nitrobenzoic acid derivatives, the acidity (pKa ~1.7) is significantly higher than unsubstituted benzoic acid (pKa ~4.2). Comparative studies with methoxy (electron-donating) or chloro (moderate EWG) substituents highlight the nitro group’s dominant effect. Quantitative analysis can be performed using potentiometric titration or computational methods (e.g., DFT calculations) .

Q. What safety precautions are necessary when handling this compound due to its reactive functional groups?

- Methodological Answer : The nitro group poses explosion risks under high heat or friction. Handling requires:

- Use of blast shields and personal protective equipment (PPE) during synthesis.

- Storage in cool, dry conditions away from reducing agents.

- Proper ventilation to avoid inhalation of fine particles.

Waste disposal should follow protocols for nitroaromatics, including neutralization before aqueous disposal. Safety data sheets for analogous nitrobenzoic acids recommend emergency measures for skin/eye contact (e.g., rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can the Abraham solvation model predict the solubility of this compound in various organic solvents?

- Methodological Answer : The Abraham model uses solute descriptors (e.g., polarity, hydrogen-bonding capacity) to correlate solubility with solvent properties. For 4-nitrobenzoic acid, experimental data in alcohols, ethers, and esters were used to derive descriptors (S = 1.520, A = 0.680, B = 0.440, L = 5.7699). Researchers can input these values into log10(S) equations for solvents like 1-octanol or tetrahydrofuran. Validation via HPLC-measured solubility in novel solvents (e.g., ionic liquids) is recommended .

Q. What are the challenges in reducing the nitro group of this compound to an amine, and how can reaction conditions be optimized?

- Methodological Answer : Selective reduction of the nitro group without cleaving the benzyloxy group requires careful catalyst selection. Catalytic hydrogenation (e.g., Pd/C, H2) under mild pressure (1–3 atm) and low temperature (25–50°C) is effective. Competing deprotection of the benzyloxy group can occur with strong acids (e.g., HCl); thus, neutral or slightly basic conditions are preferred. Reaction progress can be monitored via TLC (Rf shift) or FTIR (disappearance of NO2 peaks at ~1520 cm<sup>-1</sup>) .

Q. How do the benzyloxy and nitro groups affect the NMR and IR spectra of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The benzyloxy group shows resonances at δ 4.9–5.1 (OCH2Ph) and δ 7.3–7.5 (aromatic protons). The nitro group deshields adjacent protons, shifting aromatic signals downfield (δ 8.0–8.5).

- IR : Strong NO2 asymmetric stretching at ~1520 cm<sup>-1</sup> and symmetric stretching at ~1350 cm<sup>-1</sup>. The carbonyl (C=O) of the carboxylic acid appears at ~1700 cm<sup>-1</sup>.

Comparative studies with 4-nitrobenzoic acid and benzyloxy-substituted analogs are critical for spectral assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.